5-Aminolevulinic Acid-13C2,15N HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CAS Number: 5451-09-2 (unlabeled)

Applications De Recherche Scientifique

Synthesis and Characterization

- 5-Aminolevulinic Acid-13C2,15N (ALA) is synthesized for specific applications in scientific research. Iida and Kajiwara (2002) detailed a method for synthesizing ALA with carbon-13 and nitrogen-15 isotopes, providing valuable isotopically labeled compounds for research purposes (Iida & Kajiwara, 2002).

Applications in Photodynamic Therapy

- ALA is used in fluorescence-guided surgery for the resection of malignant tumors, such as gliomas. A study by Stummer et al. (2006) demonstrated the effectiveness of ALA in improving surgical outcomes and progression-free survival in patients with malignant glioma (Stummer et al., 2006).

- ALA is involved in developing formulations for photodynamic therapy, as investigated by Maisch et al. (2008) using an ex vivo porcine skin model. They explored different formulations of ALA for effective skin penetration and photodynamic therapy applications (Maisch et al., 2008).

- Zhu et al. (2019) developed 5-ALA-loaded hyaluronic acid dissolving microneedles, demonstrating enhanced tumor elimination for superficial tumors in both in vitro and in vivo models. This approach improved the stability and delivery of 5-ALA in cancer photodynamic therapy (Zhu et al., 2019).

Role in Diagnostic Imaging

- ALA has been explored for its use in diagnostic imaging, especially for tumor detection. Pippin et al. (2017) developed a positron emission tomography imaging probe using ALA, showing potential for noninvasive tumor detection and monitoring (Pippin et al., 2017).

Biological Mechanisms and Effects

- The mechanisms of ALA uptake were explored by Novotny et al. (2000), focusing on its transport at the choroid plexus, relevant for understanding its movement between blood and brain (Novotny et al., 2000).

- Onuki et al. (2004) investigated the DNA damage induced by ALA, providing insights into its genotoxicity and implications for diseases like acute intermittent porphyria and hepatocellular carcinoma (Onuki et al., 2004).

Agricultural and Veterinary Applications

- Hendawy et al. (2020) reviewed the effects of ALA as a feed supplement on farm animals, focusing on its impact on iron status and immune response. This study highlights the potential benefits and variability of ALA supplementation in animal husbandry (Hendawy et al., 2020).

Transport and Distribution Studies

- The transport properties of ALA in water were studied by Merclin and Beronius (2004), providing essential data on its behavior and dissociation in aqueous solutions, crucial for its effective application in various fields (Merclin & Beronius, 2004).

Propriétés

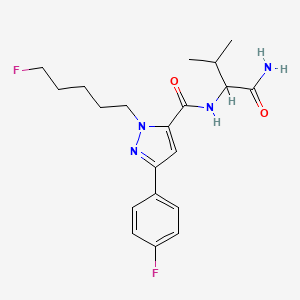

Formule moléculaire |

C313C2H915NO3.HCl |

|---|---|

Poids moléculaire |

170.57 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.